molecular formula C16H20N6O3 B2583520 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylurea CAS No. 2034470-62-5

1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylurea

Cat. No. B2583520
CAS RN: 2034470-62-5
M. Wt: 344.375
InChI Key: CIXQPQIRILEEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylurea, also known as MPTU, is a chemical compound that has gained significant attention in the field of scientific research. MPTU is a white crystalline solid that is soluble in organic solvents and water. It has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. In

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial and Herbicidal Activities : Some derivatives of 1,3,5-triazine, including structures similar to "1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylurea", have been synthesized and evaluated for their antimicrobial and herbicidal activities. For instance, the synthesis of novel 1,2,4-triazole derivatives has demonstrated significant antimicrobial properties against various microorganisms. Similarly, triazolinone derivatives designed to inhibit the Protoporphyrinogen oxidase (Protox) enzyme exhibited promising herbicidal activities, especially against broadleaf weeds in rice fields (Bektaş et al., 2007); (Yan-ping Luo et al., 2008).

Chemical Structure and Properties

Crystal Structure Analysis : Studies have detailed the crystal structures of derivatives closely related to the target compound, revealing insights into their molecular conformations and potential interactions. These structural analyses contribute to understanding the compound's chemical behavior and potential for modification in various applications, such as materials science and drug design (N. Fridman et al., 2003).

Drug Delivery Systems

Prodrug Synthesis for Enhanced Delivery : Research into morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of anti-inflammatory agents highlights the potential of 1,3,5-triazine derivatives for improving drug solubility and permeation through biological membranes, thus enhancing drug delivery efficiency (J. Rautio et al., 2000).

Novel Compound Synthesis

Synthesis of Novel Compounds for Therapeutic Use : Innovative compounds incorporating the 1,3,5-triazine scaffold have been synthesized and evaluated for their potential in treating various diseases, including cancer and neurodegenerative disorders. These studies underscore the versatility and therapeutic potential of 1,3,5-triazine derivatives in medicinal chemistry (G. Jin et al., 2018).

properties

IUPAC Name

1-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O3/c1-24-16-20-13(19-14(21-16)22-7-9-25-10-8-22)11-17-15(23)18-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXQPQIRILEEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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